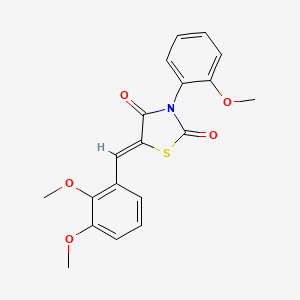

![molecular formula C16H19N3OS B4620797 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4620797.png)

1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine

Vue d'ensemble

Description

1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine, also known as TCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCPP is a piperazine derivative that has shown promise in various fields, including medicinal chemistry, neuroscience, and pharmacology. Additionally, this paper will explore potential future directions for TCPP research.

Applications De Recherche Scientifique

Antipsychotic Potential

The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings, including structures similar to 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine, have been studied for their potential antipsychotic activity. These compounds have shown significant activity in various behavioral tests indicative of antipsychotic properties. Notably, their affinity for serotonin 5-HT1 and 5-HT2 receptors was potent, whereas the interaction with dopamine D2 receptors was weak. This suggests a distinctive mechanism of action compared to traditional antipsychotics (New et al., 1989).

Study of Serotonergic Neurotransmission

Compounds structurally related to this compound have been utilized in positron emission tomography (PET) for studying serotonergic neurotransmission. For example, [18F]p-MPPF, a 5-HT1A antagonist, helps in understanding serotonergic pathways in various animal models and humans, demonstrating the value of such compounds in neurobiological research (Plenevaux et al., 2000).

Insecticidal Applications

Exploring the use of piperazine derivatives, such as PAPP and its analogs, in the design of novel insecticides has been a focus of research. These compounds, sharing structural similarities with this compound, exhibit growth-inhibiting and larvicidal activities against certain pests, presenting a potential novel mode of action for insect control (Cai et al., 2010).

Applications in HIV-1 Research

The study of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors has been another significant area of research. Compounds like U-80493E and its analogs demonstrate the potential of piperazine derivatives in the treatment of HIV-1. This indicates that compounds like this compound could be valuable in antiviral research (Romero et al., 1994).

Carbon Dioxide Capture

Piperazine compounds have been explored for their resistance to thermal degradation and oxidation in the context of carbon dioxide capture. This research is crucial for developing efficient and sustainable methods for CO2 capture, where piperazine's stability under high temperatures can lead to overall energy savings (Freeman et al., 2010).

Novel Catalysis Methods

Research into the catalytic properties of N-(2-pyridinyl)piperazines has led to discoveries in carbonylation reactions. This highlights the potential of using these compounds in novel organic synthesis methods and the development of new catalytic processes (Ishii et al., 1997).

Propriétés

IUPAC Name |

(5-ethylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-2-13-6-7-14(21-13)16(20)19-11-9-18(10-12-19)15-5-3-4-8-17-15/h3-8H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIGIGWBRRRJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620727.png)

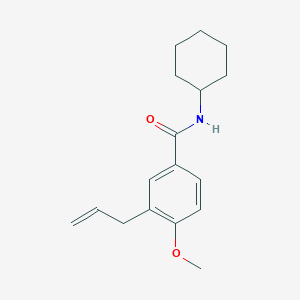

![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)

![4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B4620740.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620742.png)

![1-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4620760.png)

![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)

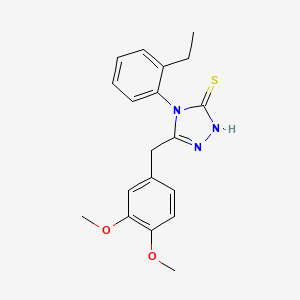

![6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620767.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)

![ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)

![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)

![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)